Tetrachyrin

描述

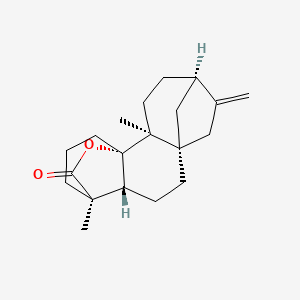

RN given for (4alpha,9alpha)-isomer; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLCCRNYWMMRT-GFBDQPOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73483-88-2 | |

| Record name | Tetrachyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Rearranged Kaurenoid Lactones: A Case Study of "Tetrachyrin"

Disclaimer: As of this writing, a compound specifically named "Tetrachyrin" as a rearranged kaurenoid lactone is not found in the public scientific literature. Therefore, this guide utilizes "this compound" as a hypothetical case study to demonstrate the comprehensive process of structure elucidation for a novel rearranged kaurenoid lactone, based on established methodologies for this class of natural products.

Introduction

Rearranged kaurenoid lactones are a fascinating subclass of diterpenoids characterized by a complex, polycyclic carbon skeleton derived from the kaurane framework, which has undergone significant intramolecular rearrangement and oxidation to form a lactone ring. These natural products often exhibit a wide range of biological activities, making them attractive targets for phytochemical investigation and drug discovery. The elucidation of their intricate three-dimensional structures is a challenging but essential step in understanding their chemical properties and biological functions. This technical guide provides an in-depth overview of the modern spectroscopic and analytical techniques employed in the structure determination of these complex molecules, using our hypothetical rearranged kaurenoid lactone, "this compound," as an illustrative example.

The process of structure elucidation for a novel natural product is a systematic investigation that integrates various analytical techniques to piece together its molecular puzzle.[1] The primary methods employed are mass spectrometry for determining the molecular formula, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to establish the connectivity and relative stereochemistry of the atoms.[2] In cases where the molecule can be crystallized, X-ray crystallography provides the ultimate, unambiguous determination of the complete molecular structure.[1][3][4]

Isolation and Purification

The initial step in the structure elucidation of a novel natural product is its isolation from the source organism (e.g., plant, fungus, or marine invertebrate) and purification to obtain a sample of sufficient quantity and purity for spectroscopic analysis.

Experimental Protocol: Isolation and Purification of "this compound"

-

Extraction: The dried and powdered source material (e.g., 1 kg of plant leaves) is exhaustively extracted with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The fraction containing the target compound, as determined by preliminary thin-layer chromatography (TLC) analysis, is selected for further purification.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the major components.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a suitable solvent (e.g., methanol) to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure "this compound."

-

The overall workflow for the isolation and structure elucidation of a novel natural product like "this compound" can be visualized as a logical progression from the raw biological material to the final, confirmed chemical structure.

Determination of Molecular Formula

High-resolution mass spectrometry (HR-MS) is the primary technique used to determine the exact mass of the molecule, from which the molecular formula can be deduced.

Experimental Protocol: HR-ESI-MS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of the purified "this compound" is prepared in a suitable solvent (e.g., methanol).

-

Analysis: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Presentation: Mass Spectrometry Data for "this compound"

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed [M+H]⁺ | 347.1856 m/z |

| Calculated [M+H]⁺ | 347.1858 m/z |

| Molecular Formula | C₂₀H₂₆O₅ |

| Mass Error | -0.57 ppm |

| Rings and Double Bonds | 8 |

Elucidation of the 2D Structure using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6][7] A series of NMR experiments are conducted to establish the carbon skeleton and the placement of functional groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of pure "this compound" is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

Experiments: The following NMR experiments are typically performed:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the relative stereochemistry.

-

The logical flow of interpreting these NMR experiments to build the molecular structure is a stepwise process.

Data Presentation: ¹H and ¹³C NMR Data for "this compound" (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |

| 1 | 38.5 (t) | 1.85 (m), 1.60 (m) | C-2, C-3, C-5, C-10 | H-2 |

| 2 | 27.2 (t) | 2.10 (m), 1.95 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 78.9 (d) | 4.15 (dd, 10.5, 4.5) | C-1, C-2, C-4, C-5 | H-2 |

| 4 | 42.1 (s) | - | - | - |

| 5 | 55.8 (d) | 2.50 (d, 5.0) | C-4, C-6, C-7, C-10 | H-6 |

| 6 | 72.3 (d) | 4.80 (d, 5.0) | C-5, C-7, C-8, C-10 | H-5 |

| 7 | 50.1 (d) | 2.80 (m) | C-5, C-6, C-8, C-9 | H-6, H-8 |

| 8 | 45.3 (s) | - | - | - |

| 9 | 52.5 (d) | 2.20 (m) | C-8, C-10, C-11, C-12 | H-11 |

| 10 | 48.9 (s) | - | - | - |

| 11 | 29.8 (t) | 2.35 (m), 2.15 (m) | C-9, C-12, C-13 | H-9, H-12 |

| 12 | 175.2 (s) | - | - | - |

| 13 | 135.8 (s) | - | - | - |

| 14 | 148.5 (d) | 6.20 (s) | C-8, C-13, C-15, C-16 | H-15 |

| 15 | 120.1 (t) | 5.10 (s), 4.95 (s) | C-13, C-14, C-16 | H-14 |

| 16 | 170.5 (s) | - | - | - |

| 17 | 21.5 (q) | 1.25 (s) | C-3, C-4, C-5 | - |

| 18 | 33.4 (q) | 1.10 (s) | C-3, C-4, C-5 | - |

| 19 | 65.1 (t) | 3.80 (d, 12.0), 3.65 (d, 12.0) | C-4, C-5, C-18 | - |

| 20 | 15.8 (q) | 0.95 (s) | C-1, C-5, C-9, C-10 | - |

Note: This data is representative for a hypothetical rearranged kaurenoid lactone and is intended for illustrative purposes.

Determination of Relative and Absolute Stereochemistry

Once the planar structure is established, the next critical step is to determine the three-dimensional arrangement of the atoms, known as stereochemistry.

NOESY for Relative Stereochemistry

The NOESY experiment identifies protons that are physically close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the relative configuration of stereocenters. For example, a strong NOE correlation between H-5 and H-9 in a kaurenoid skeleton would suggest that these protons are on the same face of the molecule.

X-ray Crystallography for Absolute Stereochemistry

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the entire molecular structure, including the absolute stereochemistry.[3][4][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Crystals of "this compound" are grown by slow evaporation of a solvent system (e.g., methanol/water or acetone/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can often be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

Conclusion

The structure elucidation of a novel rearranged kaurenoid lactone like "this compound" is a meticulous process that relies on the synergistic application of modern analytical techniques.[10][11] Through a combination of isolation, mass spectrometry, and extensive 1D and 2D NMR spectroscopy, the molecular formula and planar structure can be established. The final and most crucial step, the determination of the stereochemistry, is best achieved through NOESY experiments and, ideally, confirmed by single-crystal X-ray crystallography. This comprehensive approach not only unveils the beautiful complexity of natural products but also paves the way for understanding their biological significance and potential for therapeutic applications.

References

- 1. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var.chinensis -Natural Product Sciences | Korea Science [koreascience.kr]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication of Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New methods for isolation and structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of Tetrachyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The systematic recording of quantitative data is crucial for spectroscopic analysis and structural elucidation. The following tables provide a standardized format for presenting ¹H-NMR, ¹³C-NMR, and mass spectrometry data for a compound with the molecular formula C₂₀H₂₈O₂.

Table 1: ¹H-NMR Spectroscopic Data Template for Tetrachyrin (C₂₀H₂₈O₂)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C-NMR Spectroscopic Data Template for this compound (C₂₀H₂₈O₂)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

Table 3: Mass Spectrometry Data Template for this compound (C₂₀H₂₈O₂)

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | High-Resolution MS (HRMS) [M+H]⁺ | Key Fragment Ions (m/z) |

| ESI | Q-TOF | ||||

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation

-

Accurately weigh approximately 1-5 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure important regions of the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm), unless the solvent signal is used as a reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

b) ¹H-NMR Spectroscopy Protocol

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tuning and Shimming : Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time (at) : 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1) : 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (ns) : 8 to 64 scans, depending on the sample concentration.

-

Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS or solvent signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to determine proton-proton connectivities.

-

c) ¹³C-NMR Spectroscopy Protocol

-

Instrument Setup : Use the same spectrometer as for ¹H-NMR, tuning the probe to the ¹³C frequency.

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should also be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Acquisition Time (at) : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : 256 to 4096 scans or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Spectral Width (sw) : A range of 0 to 220 ppm is typically used for organic molecules.

-

-

Data Processing :

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS or solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

-

Mass Spectrometry (MS)

a) Sample Preparation

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. The solvent should be compatible with the chosen ionization technique.

-

For electrospray ionization (ESI), the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.

b) High-Resolution Mass Spectrometry (HRMS) Protocol

-

Instrumentation : A mass spectrometer capable of high resolution and accurate mass measurement, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended.

-

Ionization Source : Electrospray ionization (ESI) is a common soft ionization technique suitable for many natural products. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.

-

Acquisition Mode : Acquire data in both positive and negative ion modes to observe different adducts and increase the chances of detecting the molecular ion.

-

Mass Range : Set a mass range appropriate for the expected molecular weight of this compound (C₂₀H₂₈O₂ has a monoisotopic mass of 300.2089 Da). A range of m/z 100-1000 is generally sufficient.

-

Data Analysis :

-

Determine the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Use the exact mass to calculate the elemental composition. This is a critical step in confirming the molecular formula.

-

Analyze the fragmentation pattern (MS/MS) to gain structural information. This can be achieved through collision-induced dissociation (CID).

-

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structure elucidation of a natural product.

Caption: General workflow for the spectroscopic analysis of a natural product.

Caption: Logical flow for structure elucidation using integrated spectroscopic data.

The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of Tetrachyrin in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin, a complex tetracyclic sesquiterpenoid found in select species of the Asteraceae family, presents a fascinating biosynthetic puzzle. While the specific enzymatic steps leading to its unique carbon skeleton remain unelucidated, this technical guide provides a comprehensive overview of the current understanding of sesquiterpene lactone (STL) biosynthesis in Asteraceae and posits a hypothesized pathway for this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biosynthesis of complex terpenoids and the potential for their biotechnological production.

Introduction to Sesquiterpene Lactones in Asteraceae

The Asteraceae family is a rich source of bioactive specialized metabolites, among which sesquiterpene lactones (STLs) are a prominent and structurally diverse class.[1][2][3] These C15 terpenoids are derived from farnesyl pyrophosphate (FPP) and are characterized by a lactone ring, which contributes to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. The biosynthesis of STLs involves a series of complex enzymatic reactions, primarily catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s), leading to a vast array of skeletal types.[1]

The General Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The initial steps of STL biosynthesis are generally conserved and involve the cyclization of FPP and subsequent oxidative modifications.

Cyclization of Farnesyl Pyrophosphate

The first committed step in STL biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase (TPS). In many well-characterized STL pathways within Asteraceae, the primary cyclization product is germacrene A.[1][4] This reaction is a critical branching point that dictates the foundational carbon skeleton of the resulting STL.

Oxidative Modifications

Following cyclization, the sesquiterpene scaffold undergoes a series of oxidative modifications, predominantly catalyzed by CYP450 enzymes. These reactions introduce hydroxyl groups and other functionalities, which are crucial for the subsequent lactonization and further structural diversification. A common intermediate in the biosynthesis of many STLs is germacrene A acid, formed through the oxidation of germacrene A.[1]

The formation of the characteristic lactone ring is typically achieved through the hydroxylation of a specific carbon atom, followed by spontaneous or enzyme-catalyzed lactonization. The regioselectivity of this hydroxylation is a key factor in determining the type of lactone ring formed (e.g., germacranolide, guaianolide).

A Hypothesized Biosynthetic Pathway for this compound

The precise biosynthetic pathway to this compound has not been experimentally determined. However, based on its complex tetracyclic structure and the known principles of sesquiterpenoid biosynthesis in Asteraceae, a plausible pathway can be hypothesized. This proposed pathway involves a series of intricate cyclization and rearrangement reactions following the initial formation of a germacrene-like precursor.

It is important to note that the following proposed pathway is speculative and awaits experimental validation.

Proposed Key Steps

-

Formation of a Germacranolide Intermediate: The pathway likely proceeds through a germacranolide intermediate, such as costunolide, which is a common precursor for many other STLs.[3] This would involve the cyclization of FPP to germacrene A, followed by oxidation to germacrene A acid and subsequent lactonization.

-

Intramolecular Cyclizations: The formation of the tetracyclic core of this compound would necessitate at least two additional intramolecular cyclization events. These cyclizations could be initiated by the formation of a carbocation, potentially triggered by protonation or the action of a specialized cyclase.

-

Skeletal Rearrangements: The intricate ring system of this compound suggests that skeletal rearrangements may occur during the biosynthetic process. Such rearrangements are not uncommon in terpenoid biosynthesis and can lead to significant structural complexity.

-

Final Tailoring Steps: The final steps in the pathway would likely involve further oxidative modifications, such as hydroxylations or dehydrogenations, to yield the final structure of this compound.

Data Presentation

As the biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields. Future research in this area will be critical to populate the following conceptual tables.

Table 1: Putative Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate | Product |

| Sesquiterpene Synthase | FPP Cyclization | Farnesyl Pyrophosphate | Germacrene A (hypothesized) |

| Cytochrome P450 | Oxidation | Germacrene A | Germacrene A Acid (hypothesized) |

| Cytochrome P450 | Hydroxylation/Lactonization | Germacrene A Acid | Germacranolide intermediate (hypothesized) |

| Cyclase(s) | Intramolecular Cyclizations | Germacranolide intermediate | Bicyclic/Tricyclic intermediates (hypothesized) |

| Cytochrome P450 | Tailoring Reactions | Tetracyclic intermediate | This compound |

Table 2: Hypothetical Quantitative Parameters

| Parameter | Enzyme | Value | Units |

| Km | Enzyme Name | Data Not Available | µM |

| kcat | Enzyme Name | Data Not Available | s-1 |

| Precursor Concentration | Precursor Name | Data Not Available | µg/g FW |

| Product Titer | This compound | Data Not Available | µg/g FW |

Experimental Protocols

Detailed experimental protocols for the key experiments required to elucidate the biosynthetic pathway of this compound are provided below. These protocols are based on standard methodologies used in the study of terpenoid biosynthesis.

Protocol 1: Identification of Candidate Genes by Transcriptome Mining

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis from a this compound-producing Asteraceae species.

Methodology:

-

Plant Material: Collect tissues from a known this compound-producing plant species at various developmental stages and under different environmental conditions (e.g., with and without elicitor treatment).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the RNA-Seq reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts to identify putative terpene synthases, cytochrome P450s, and other relevant enzyme families based on sequence homology to known genes.

-

Differential Expression Analysis: Compare the expression profiles of candidate genes across different tissues and treatments to identify those that correlate with this compound accumulation (if known).

Protocol 2: In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified through transcriptome mining.

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., for E. coli or yeast).

-

Heterologous Protein Production and Purification: Express the recombinant proteins and purify them using affinity chromatography.

-

Enzyme Assays:

-

Terpene Synthase Assay: Incubate the purified TPS with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

-

Cytochrome P450 Assay: Reconstitute the purified CYP450 with a suitable reductase partner and NADPH. Incubate with the putative substrate (e.g., the product of the TPS reaction) and analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Visualization of the Hypothesized Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the general pathway for sesquiterpene lactone biosynthesis and the hypothesized extension to this compound.

Caption: General biosynthetic pathway of sesquiterpene lactones in Asteraceae.

Caption: Hypothesized biosynthetic pathway from a germacranolide intermediate to this compound.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach, combining genomics, transcriptomics, and detailed biochemical characterization of the involved enzymes. The identification and functional analysis of the specific cyclases and tailoring enzymes responsible for the formation of its unique tetracyclic core will be a significant step forward. This knowledge will not only shed light on the evolution of chemical diversity in Asteraceae but also pave the way for the metabolic engineering of high-value terpenoids for pharmaceutical and other applications.

References

An In-Depth Technical Guide to the Natural Sources and Distribution of Tetrachyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin is a naturally occurring diterpenoid classified as a rearranged kaurenoid lactone. This technical guide provides a comprehensive overview of its natural sources, distribution, and methods for its isolation. First identified in 1979, this compound has been isolated from a select number of species within the Asteraceae plant family. This document consolidates the available scientific literature to present quantitative data on its occurrence, detailed experimental protocols for its extraction and purification, and an exploration of its known biological activities. The information is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, all belonging to the Asteraceae family. Its distribution appears to be concentrated within specific genera known for producing a diverse array of terpenoid compounds.

Primary Botanical Sources

The primary natural sources of this compound that have been documented in scientific literature are:

-

Tetrachyron orizabaensis : This flowering plant, native to Mexico, is the original source from which this compound was first isolated and after which it was named.

-

Helianthus debilis : Commonly known as the beach sunflower, this species is another primary source of this compound.

-

Wedelia paludosa : Now often classified under the genus Sphagneticola, this species is a known producer of various kaurane-type diterpenoids, including this compound.

-

Myripnois dioica : This species has also been reported as a source of this compound.

Quantitative Distribution

Quantitative data on the yield of this compound from its natural sources is limited. The original isolation paper by Ohno et al. (1979) provides the most detailed account. The yields can vary based on the plant part used, geographical location, and extraction methodology.

| Botanical Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Tetrachyron orizabaensis | Aerial Parts | Methanol Extraction followed by Chromatography | 0.015% (of dried plant material) | Ohno et al. (1979) |

| Helianthus debilis | Aerial Parts | Methanol Extraction followed by Chromatography | 0.008% (of dried plant material) | Ohno et al. (1979) |

| Wedelia paludosa | Aerial Parts | Ethanol Extraction | Data not specified in available literature | |

| Myripnois dioica | Aerial Parts | Ethyl Acetate Fractionation | Data not specified in available literature |

Experimental Protocols

The isolation and purification of this compound involve multi-step extraction and chromatographic techniques. The following protocol is based on the methodology described by Ohno et al. (1979) for the isolation from Tetrachyron orizabaensis and Helianthus debilis.

General Extraction and Fractionation

-

Plant Material Preparation : Dried and ground aerial parts of the source plant are used as the starting material.

-

Solvent Extraction : The plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude MeOH extract is partitioned between chloroform (CHCl₃) and water. The CHCl₃-soluble fraction, which contains the diterpenoids, is retained for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography : The CHCl₃-soluble fraction is subjected to column chromatography on silica gel.

-

Elution Gradient : A gradient elution is performed using a mixture of benzene and ethyl acetate (EtOAc), with an increasing proportion of EtOAc.

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known kaurenoid lactones are pooled.

-

Preparative TLC : The pooled fractions are further purified by preparative TLC on silica gel, using a benzene-EtOAc solvent system.

-

Crystallization : The purified this compound is crystallized from a mixture of diethyl ether and petroleum ether to yield colorless crystals.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, as a member of the kaurenoid lactone class of diterpenoids, it is plausible that this compound may exhibit similar biological activities.

Kaurenoid lactones, as a group, have been reported to possess a range of biological activities, including:

-

Cytotoxic and Antitumor Activity : Many diterpenoids show cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity : Some kaurenoid lactones have been shown to inhibit inflammatory pathways.

-

Antimicrobial Activity : Antibacterial and antifungal properties have been observed in this class of compounds.

-

Antimalarial Activity : Certain rearranged kaurane diterpenoids have demonstrated activity against Plasmodium falciparum.

Currently, there is no published research that delineates a specific signaling pathway that is modulated by this compound. Further investigation is required to determine its mechanism of action and potential therapeutic targets.

Conclusion

This compound is a rare diterpenoid with a limited known natural distribution within the Asteraceae family. While methods for its isolation have been established, there is a clear need for further research to quantify its presence in various source materials and to explore its pharmacological potential. The lack of data on its biological activity and mechanism of action presents a significant opportunity for future investigation, which could unveil novel therapeutic applications for this unique natural product. This guide serves as a starting point for researchers embarking on the study of this compound, providing the foundational knowledge necessary for its isolation and further exploration.

Synthesis of Tetrachyrin and its Analogs: A Technical Overview

A comprehensive review of the available scientific literature reveals a notable absence of published reports detailing the chemical synthesis of the diterpenoid Tetrachyrin (CAS 73483-88-2). While this natural product is commercially available through isolation from botanical sources, its total synthesis has not been described in peer-reviewed journals. This guide, therefore, addresses the broader topic of synthesizing structurally related compounds, specifically focusing on the recent total synthesis of the complex ent-kaurane diterpenoid, (–)-glaucocalyxin A. This challenging synthesis, accomplished by the Jia group, provides valuable insights into the strategies and methodologies applicable to the construction of such intricate molecular architectures, which could potentially be adapted for the future synthesis of this compound or its analogs.

Introduction to ent-Kaurane Diterpenoids and the Synthetic Challenge of (–)-Glaucocalyxin A

The ent-kaurane diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton. Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists.[1] (–)-Glaucocalyxin A is a highly oxidized member of this family, presenting a formidable synthetic challenge due to its dense array of functional groups and stereocenters.[2] The successful total synthesis of such a molecule not only provides access to the natural product and its analogs for biological evaluation but also serves as a platform for the development of new synthetic methods.

Quantitative Data from the Total Synthesis of (–)-Glaucocalyxin A

The following table summarizes key quantitative data for selected steps in the total synthesis of (–)-glaucocalyxin A, as reported by the Jia group. This data is essential for researchers looking to reproduce or adapt these methods.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Mn(III)-mediated radical cyclization | Substituted cyclohexenone | Bicyclo[3.2.1]octane intermediate | 75% |

| 2 | MOM protection | Diol intermediate | MOM-protected diol | 95% |

| 3 | Weinreb amide formation | Ester intermediate | Weinreb amide | 92% |

| 4 | Grignard addition & Silyl enol ether formation | Weinreb amide | Silyl enol ether | 85% (2 steps) |

| 5 | Intramolecular Diels-Alder reaction | Triene precursor | Tetracyclic core | 65% |

Key Experimental Protocol: Mn(III)-Mediated Radical Cyclization

This pivotal step establishes the core bicyclo[3.2.1]octane ring system of (–)-glaucocalyxin A. The following protocol is a representative example of the detailed methodologies provided in the primary literature.

Synthesis of the Bicyclo[3.2.1]octane Intermediate:

To a solution of the substituted cyclohexenone starting material (1.0 eq) in acetic acid (0.1 M) at room temperature was added manganese(III) acetate dihydrate (2.5 eq). The reaction mixture was stirred vigorously for 12 hours. Upon completion, the reaction was quenched by the addition of water and the aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclo[3.2.1]octane product as a white solid.

Visualizing the Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the overall logical flow of the total synthesis of (–)-glaucocalyxin A, highlighting the key strategic transformations.

References

No Publicly Available Data on the Biological Activity of Tetrachyrin

A comprehensive review of scientific literature reveals a significant absence of published research on the biological activity of the compound Tetrachyrin. Despite extensive searches for biological activity studies, screening assays, mechanisms of action, and associated signaling pathways, no specific data for this compound could be identified.

Initial and subsequent targeted searches for "this compound" consistently yielded information pertaining to other similarly named but distinct molecules, most notably the antibiotic Tetracycline and the acetylcholinesterase inhibitor Tacrine . This indicates that "this compound," as a subject of biological research, does not have a presence in the public scientific domain.

Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are predicated on the existence of foundational research. Without any primary data on this compound's biological effects, these elements cannot be generated.

For researchers, scientists, and drug development professionals interested in this molecule, the first necessary step would be to conduct primary exploratory research to determine if this compound possesses any biological activity. Such a study would involve:

-

Initial Screening: Testing this compound against a diverse range of biological targets to identify any potential effects.

-

Assay Development: If an activity is identified, the development of specific and robust assays to quantify its potency and efficacy would be required.

-

Mechanism of Action Studies: Subsequent investigations to understand how this compound interacts with its biological target at a molecular level.

-

Pathway Analysis: Elucidating the downstream effects of this compound on cellular signaling cascades.

Until such fundamental research is conducted and published, a technical guide on the biological activity screening of this compound cannot be produced.

Tetrachyrin: A Potential Cytotoxic Agent for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Tetrachyrin, a bis-benzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has emerged as a promising candidate for cancer chemotherapy. Extensive preclinical studies have demonstrated its potent cytotoxic effects against a wide range of human cancers, including but not limited to, lung, breast, colon, prostate, and liver cancers. Its multifaceted mechanism of action involves the induction of apoptosis, autophagy, and cell cycle arrest, primarily through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Cytotoxic Activity of this compound

This compound exhibits significant dose- and time-dependent cytotoxic activity against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Carcinoma | 9.50 | Not Specified | [1] |

| H1299 | Non-Small Cell Lung Cancer | 10.18 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 | Not Specified | [2] |

| HT-29 | Colon Carcinoma | 22.98 | 24 | [3] |

| HT-29 | Colon Carcinoma | 6.87 | 48 | [3] |

| SW620 | Colon Cancer | ~1 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 9.0 ± 1.0 | 48 | |

| U937 | Leukemia | 2.5 µg/ml | Not Specified | [4] |

| SW872 | Malignant Liposarcoma | ~5-10 | 24 | [5] |

| HL7702 (Normal Liver) | Normal | 44.25 ± 0.21 | Not Specified | [2] |

Mechanism of Action

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and modulate autophagy, as well as to arrest the cell cycle at various phases.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, a family of proteases that play essential roles in apoptosis.

-

Intrinsic Pathway: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: this compound can also enhance the expression of death receptors like DR4 and DR5 on the surface of cancer cells, making them more susceptible to apoptosis initiated by their respective ligands.[7]

| Cell Line | Apoptosis Induction | Key Molecular Events | Reference |

| HT-29 | Dose-dependent increase | Upregulation of Bax, downregulation of Bcl-2, cleavage of caspase-3 and PARP. | [3] |

| SW620 | Induced | Upregulation of Bad, downregulation of Bcl-2. | [6] |

| A549 | Induced | Activation of PARP. | [3] |

| U937 | Confirmed by Annexin V/PI staining | Surface phosphatidylserine expression. | [4] |

| HaCaT | Enhanced H2O2-induced apoptosis | Caspase-dependent pathway. | [8] |

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G1/S or G2/M phase in various cancer cells, thereby inhibiting their proliferation. This is often accompanied by the modulation of key cell cycle regulatory proteins.

| Cell Line | Cell Cycle Phase Arrest | Key Molecular Events | Reference |

| HT-29 | G1 phase | Downregulation of cyclin D1 and CDK4. | [3] |

| A549 | G1 phase | Increased sub-G1 and G1 populations. | [9][10] |

| EOMA | G1/S phase | Dose-dependent increase in G1/G0, decrease in S phase. | [11] |

| 786-O, 769-P, ACHN (RCC) | G1 phase | Upregulation of p21 and p27. | [12] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn inhibits protein synthesis and cell growth.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a critical role in cancer development and progression. This compound can inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.

Caption: Overview of signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

DMSO (Dimethyl sulfoxide) or MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

-

Carefully remove the medium and add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[13]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage of the control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[1]

-

Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15]

-

Incubate the fixed cells at -20°C for at least 2 hours.[15]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]

-

Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.[5]

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[16]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound has demonstrated significant potential as a cytotoxic agent against a variety of cancers. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in cancer treatment. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in human leukemic U937 cells by tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tetrandrine inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchhub.com [researchhub.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. cusabio.com [cusabio.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

Unveiling the Insecticidal Potential of Tetrachyrin: A Methodological Framework

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the insecticidal properties of Tetrachyrin, a diterpenoid compound. Despite significant interest in naturally derived insecticides, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the bioactivity of this compound against agricultural pests. While the compound has been identified and its chemical structure elucidated (CAS 73483-88-2; Formula: C20H28O2), there is a conspicuous lack of quantitative data regarding its efficacy, mechanism of action, and experimental protocols for its evaluation as an insecticide.

This document, therefore, serves not as a summary of existing data on this compound, but as a methodological framework for researchers interested in investigating its potential insecticidal properties. The information presented is based on established protocols for the evaluation of novel insecticidal compounds, particularly those derived from the Asteraceae family, to which plants containing diterpenoids often belong.

General Overview of Diterpenoids from Asteraceae as Insecticides

Diterpenoids, a class of chemical compounds to which this compound belongs, are known to exhibit a range of biological activities, including insecticidal and antifeedant properties. Research on various plant extracts from the Asteraceae family has demonstrated their potential to control insect pests. These effects are often attributed to the complex mixture of secondary metabolites, including diterpenoids. The primary modes of action observed for such compounds include neurotoxicity, disruption of insect growth and development, and deterrence of feeding.

Proposed Experimental Workflow for a Novel Compound like this compound

For a previously uncharacterized compound such as this compound, a systematic approach is required to determine its insecticidal potential. The following workflow outlines the key experimental stages.

Caption: Proposed experimental workflow for evaluating the insecticidal properties of this compound.

Hypothetical Data Presentation

While no specific data for this compound exists, the following tables illustrate how quantitative results from the proposed bioassays would be structured for clear comparison.

Table 1: Acute Contact Toxicity of this compound against Common Agricultural Pests

| Pest Species | Target Stage | LC50 (µg/cm²) (95% CI) | Slope ± SE |

| Spodoptera frugiperda | 3rd Instar Larvae | Data not available | Data not available |

| Myzus persicae | Adult (apterous) | Data not available | Data not available |

| Tetranychus urticae | Adult Female | Data not available | Data not available |

| LC50: Lethal concentration required to kill 50% of the test population. CI: Confidence Interval. SE: Standard Error. |

Table 2: Antifeedant and Growth Inhibition Effects of this compound

| Pest Species | Assay Type | Endpoint | Value (Concentration) |

| Spodoptera frugiperda | Antifeedant | AFI50 (µg/cm²) | Data not available |

| Spodoptera frugiperda | Growth Inhibition | GI50 (ppm) | Data not available |

| AFI50: Antifeedant Index of 50%. GI50: Growth Inhibition of 50%. |

Detailed Methodologies for Key Experiments

The following are generalized protocols that can be adapted for the study of this compound.

Extraction and Isolation of this compound

A detailed protocol for the extraction and purification of this compound would be dependent on the source material. A general approach would involve solvent extraction followed by chromatographic purification.

-

Extraction: The dried and powdered source material would be subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Purification: The crude extract showing initial activity would be subjected to column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to isolate pure this compound. The identity and purity of the compound would be confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Insecticidal Bioassays

Standardized bioassay methods are crucial for determining the toxicity of a compound.

-

Contact Toxicity Assay (Leaf-dip or Topical Application):

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., acetone).

-

For a leaf-dip assay, leaf discs of a suitable host plant are dipped in the test solutions for a specified time and allowed to air dry.

-

For topical application, a precise volume of the test solution is applied directly to the dorsal thorax of the insect using a micro-applicator.

-

Treated insects are transferred to a clean environment with a food source.

-

Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours).

-

LC50 values are calculated using probit analysis.

-

-

Antifeedant Assay (Choice and No-Choice Tests):

-

Leaf discs are treated with different concentrations of this compound.

-

In a choice test, insects are presented with treated and untreated leaf discs.

-

In a no-choice test, insects are only provided with treated leaf discs.

-

The area of the leaf disc consumed is measured after a specific period.

-

The Antifeedant Index (AFI) is calculated.

-

-

Insect Growth Regulation Assay:

-

Insects are reared on an artificial diet incorporated with various concentrations of this compound.

-

Parameters such as larval and pupal duration, pupal weight, and adult emergence are recorded.

-

The Growth Inhibition (GI) percentage is calculated.

-

Potential Mechanism of Action: Avenues for Investigation

The mode of action of a novel insecticide is a critical area of research. For a diterpenoid like this compound, several potential mechanisms could be investigated.

Preliminary in vitro Evaluation of Tectochrysin and Tetrandrine: A Technical Guide

Disclaimer: Initial searches for "Tetrachyrin" did not yield specific results. However, extensive data is available for the similarly named compounds "Tectochrysin" and "Tetrandrine," which are also natural products with significant in vitro anticancer activity. This guide provides a preliminary in vitro evaluation of both Tectochrysin and Tetrandrine, assuming a possible error in the original compound name.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro anti-cancer properties of Tectochrysin and Tetrandrine. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Part 1: In Vitro Evaluation of Tectochrysin

Tectochrysin, a flavonoid found in plants like Alpinia oxyphylla, has demonstrated potential as an anti-cancer agent by modulating multiple signaling pathways, inducing apoptosis, and overcoming multidrug resistance.[1]

Data Presentation: Cytotoxicity of Tectochrysin

The anti-cancer efficacy of Tectochrysin has been quantified across various cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various | Various | >100 | [2] |

Note: The available search results indicate that the IC50 values for Tectochrysin in four tested cell lines were considerably higher than 100 µM.[2] Further research is needed to identify cell lines with higher sensitivity.

Experimental Protocols

1. MTT Assay for Cell Viability

-

Objective: To determine the cytotoxic effects of Tectochrysin on cancer cells.[1]

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Tectochrysin for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

Tectochrysin exerts its anti-cancer effects through the modulation of several key signaling pathways.

1. Inhibition of NF-κB Signaling Pathway

Tectochrysin directly inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer, promoting cell proliferation and survival.[1] Tectochrysin binds to the p50 subunit of the NF-κB complex, preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes.[1]

2. Induction of Apoptosis via Death Receptors

Tectochrysin upregulates the expression of death receptors such as DR3, DR4, and Fas on the cancer cell surface.[1] The binding of their respective ligands triggers the extrinsic apoptosis pathway, leading to caspase activation.[1]

Part 2: In Vitro Evaluation of Tetrandrine

Tetrandrine, a bisbenzylisoquinoline alkaloid from the plant Stephania tetrandra, has been shown to induce cytotoxic effects in various human cancer cells through the induction of apoptosis and autophagy.[3]

Data Presentation: Cytotoxicity of Tetrandrine

Quantitative data on the IC50 values of Tetrandrine was not explicitly available in the provided search results. Further targeted searches would be required to populate a detailed table.

Experimental Protocols

1. Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of Tetrandrine on the cell cycle distribution of cancer cells.

-

Protocol:

-

Treat cancer cells with Tetrandrine for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer. Tetrandrine has been shown to induce G1/S cell cycle arrest.[4][5]

-

2. Western Blot for Apoptosis-Related Proteins

-

Objective: To investigate the molecular mechanism of Tetrandrine-induced apoptosis.

-

Protocol:

-

Treat cells with Tetrandrine and prepare cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases-3, -8, -9, PARP, Beclin-1, LC3-I/II).[3]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system. Tetrandrine has been shown to induce the activation of caspases and cleavage of PARP.[3]

-

Signaling Pathways and Mechanisms of Action

1. Induction of Apoptosis and Autophagy

Tetrandrine induces cell death in cancer cells through both apoptosis and autophagy.[3] Apoptosis is triggered via the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase (PARP).[3] Autophagy is initiated through the Beclin-1/LC3-I, II signaling pathways.[3]

2. G1/S Cell Cycle Arrest via ROS/Akt Pathway

Tetrandrine can inhibit the proliferation of endothelial cells by inducing G1/S arrest through the accumulation of reactive oxygen species (ROS) and subsequent decrease in phospho-Akt protein levels.[4] This anti-angiogenic effect contributes to its anti-cancer properties.[4]

3. Sensitization to TRAIL-Induced Apoptosis

In prostate cancer cells, Tetrandrine can sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrandrine induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrandrine (TET) Induces Death Receptors: Apo Trail R1 (DR4) and Apo Trail R2 (DR5) and Sensitizes Prostate Cancer Cells to TRAIL Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Tetrachyrin from Helianthus debilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin, a rearranged kaurenoid lactone, is a diterpenoid compound that has been identified in Helianthus debilis, commonly known as the beach sunflower. This document provides a comprehensive guide for the extraction, isolation, and preliminary analysis of this compound. The protocols outlined are based on established phytochemical methods for the isolation of kaurenoid diterpenes from plants of the Asteraceae family, supplemented with specific information regarding this compound where available. These application notes are intended to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Introduction to this compound and Helianthus debilis

Helianthus debilis is a perennial herb belonging to the Asteraceae family, native to the coastal regions of the United States.[1][2] Like other members of the Helianthus genus, it is a rich source of various secondary metabolites, including terpenoids.[3] Terpenoids from Helianthus species are known to possess a range of biological activities and contribute to the plant's defense mechanisms.[4]

This compound is a specific rearranged kaurenoid lactone that was first isolated from Tetrachyron orizabaensis and Helianthus debilis. This discovery highlights the potential of H. debilis as a natural source for this unique diterpenoid. Kaurenoid diterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making this compound a compound of interest for drug discovery and development.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems, and flowers) of Helianthus debilis should be collected. For consistency, it is recommended to collect from mature plants during the flowering season.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Terpenoid Fraction

This protocol describes a standard solvent-based extraction method for obtaining a crude extract enriched with terpenoids.

Materials:

-

Powdered, dried Helianthus debilis plant material

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Erlenmeyer flasks

-

Shaker

Procedure:

-

Maceration: Weigh 1 kg of the powdered plant material and place it in a large Erlenmeyer flask. Add 5 L of methanol to the flask.

-

Extraction: Seal the flask and place it on a shaker at room temperature for 48 hours.

-

Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue with fresh methanol (2 x 5 L) to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.

-

Defatting: To remove non-polar constituents like fats and waxes, the crude methanol extract is suspended in a minimal amount of water and then partitioned with hexane. Discard the hexane layer, which contains the fatty material. The aqueous methanol layer, now enriched in more polar compounds including diterpenoids, is retained.

-

Final Concentration: The defatted extract is further concentrated using a rotary evaporator to yield the final crude terpenoid-rich extract.

Isolation and Purification of this compound

The isolation of pure this compound from the crude extract is a multi-step process involving chromatographic techniques.

Materials:

-

Crude terpenoid-rich extract from H. debilis

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for chromatography: Hexane, Ethyl Acetate, Methanol (all HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Acetonitrile and Water (HPLC grade)

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally with pure ethyl acetate and methanol.

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

-

Pool the fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to that of a diterpenoid standard, if available.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The pooled and concentrated fractions from column chromatography that are rich in the compound of interest are subjected to preparative HPLC for final purification.

-

A reverse-phase C18 column is typically used.

-

The mobile phase is a gradient of water and acetonitrile. The exact gradient program should be optimized based on analytical HPLC runs.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): To check the purity of the isolated compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural elucidation.

Data Presentation

The following table summarizes the expected outcomes of the extraction and isolation process. The yield of this compound can vary depending on the plant material and extraction efficiency.

| Parameter | Description | Expected Value (per kg of dry plant material) |

| Crude Methanol Extract Yield | The total weight of the extract after solvent evaporation. | 50 - 100 g |

| Crude Terpenoid Fraction Yield | The weight of the extract after defatting. | 20 - 40 g |

| Purified this compound Yield | The final weight of the pure isolated compound. | Data not available in the reviewed literature. Requires experimental determination. |

| Purity of this compound | Determined by HPLC analysis. | > 95% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Helianthus debilis.

Caption: Workflow for this compound extraction.

Potential Signaling Pathway of Kaurenoid Diterpenes

Kaurenoid diterpenes have been reported to exhibit anti-inflammatory and anti-cancer activities. A plausible mechanism of action involves the modulation of key signaling pathways related to inflammation and apoptosis. The following diagram illustrates a hypothetical signaling pathway that may be influenced by this compound, based on the known activities of related compounds.

Caption: Potential signaling pathway of this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the successful extraction and isolation of this compound from Helianthus debilis. This rearranged kaurenoid lactone represents a promising candidate for further investigation in drug development due to the known biological activities of related diterpenoids. The provided workflows and diagrams serve as valuable tools for researchers embarking on the study of this natural product. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this compound.

References

- 1. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones from Dimerostemma species (Asteraceae) and in vitro potential anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Tetrachyrin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract